4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol

Catalog No.
S958452
CAS No.
790293-36-6
M.F
C12H13N3O
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol

CAS Number

790293-36-6

Product Name

4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol

IUPAC Name

2-anilino-4,6-dimethylpyrimidin-5-ol

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C12H13N3O/c1-8-11(16)9(2)14-12(13-8)15-10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,14,15)

InChI Key

YZWHZRWOWLGVQA-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)NC2=CC=CC=C2)C)O

Canonical SMILES

CC1=C(C(=NC(=N1)NC2=CC=CC=C2)C)O

4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol (CAS 790293-36-6), commonly referred to as pyrimethanil-5-hydroxy, is a highly specific pyrimidinol metabolite of the widely used anilinopyrimidine fungicide pyrimethanil [1]. In the procurement landscape of analytical chemistry, it serves as an indispensable reference standard for food safety and regulatory compliance [2]. Because global regulatory agencies mandate that pesticide residue limits in specific agricultural matrices account for both the parent active ingredient and its primary biological metabolites, securing high-purity 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol is a strict requirement for laboratories conducting validated, legally compliant pesticide residue testing in dairy products [1].

Generic substitution with the parent fungicide (pyrimethanil) or alternative metabolites fundamentally fails due to strict regulatory definitions of Maximum Residue Limits (MRLs)[1]. For instance, the MRL for milk is legally defined as the sum of pyrimethanil and 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol [2]. Substituting this compound with the closely related 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine is analytically invalid, as the latter is the designated marker exclusively for livestock tissues (meat and offal), not dairy[1]. Consequently, laboratories substituting the 5-ol metabolite with either the parent compound alone or tissue-specific metabolites will fail LC-MS/MS method validation and report false negatives for dairy compliance [2].

Regulatory MRL Compliance in Dairy Matrices

Under Codex Alimentarius and EPA guidelines, the MRL for pyrimethanil in milk is established at 0.05 ppm, which explicitly requires the quantification of 4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol alongside the parent compound [1]. Analytical methods must demonstrate accurate recovery of this specific metabolite to meet regulatory validation criteria, whereas tissue-specific metabolites are excluded from the dairy residue definition [2].

Evidence DimensionRegulatory residue definition for milk
Target Compound DataLegally required for milk MRL (0.05 ppm threshold)
Comparator Or Baseline2-(4-hydroxyanilino)-4,6-dimethylpyrimidine
Quantified DifferenceExclusive regulatory marker for milk (5-ol) vs. Exclusive regulatory marker for tissues (4-hydroxyanilino)
ConditionsCodex and EPA MRL compliance testing

Procurement of the exact 5-ol metabolite is legally required for dairy residue testing, as tissue-specific metabolites cannot be substituted without violating regulatory methodology.

Mass Spectrometry (LC-MS/MS) Method Validation and Analyte Specificity

Enforcement methodologies for pyrimethanil residues rely on HPLC and LC-MS/MS to differentiate between the parent fungicide and its hydroxylated metabolites[1]. 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol provides the exact mass (m/z 215.1059) and retention time calibration needed to prevent false positives in complex lipid-rich dairy matrices, which cannot be achieved using generic internal standards or relying on the parent compound alone (m/z 199.1109) .

Evidence DimensionMass accuracy and matrix differentiation
Target Compound DataExact mass 215.1059 (C12H13N3O)
Comparator Or BaselineParent pyrimethanil (Exact mass 199.1109)
Quantified Difference+15.995 Da mass shift (hydroxylation at the 5-position)
ConditionsElectrospray ionization LC-MS/MS (ESI-LC-MS/MS) enforcement in milk matrix

Securing the pure standard ensures precise chromatographic separation and mass calibration, eliminating matrix interference and ensuring reproducibility in milk testing.

Matrix-Specific Metabolic Partitioning in Lactating Mammals

In vivo metabolism studies in lactating dairy cattle demonstrate distinct partitioning of pyrimethanil metabolites [1]. The 5-hydroxy pyrimidine metabolite (4,6-dimethyl-2-(phenylamino)pyrimidin-5-ol) is the predominant residue excreted in milk, whereas the 4-hydroxyanilino metabolite is retained in livestock tissues [1]. This strict biological partitioning dictates the absolute necessity of the 5-ol standard for any dairy-focused analytical workflow.

Evidence DimensionPrimary residue matrix accumulation
Target Compound DataPredominant accumulation in milk
Comparator Or Baseline2-(4-hydroxyanilino)-4,6-dimethylpyrimidine (Predominant in livestock tissues)
Quantified DifferenceComplete matrix divergence for regulatory reporting
ConditionsLactating dairy cattle metabolism studies

Analytical laboratories must procure matrix-matched metabolite standards to accurately reflect the biological fate of the pesticide and ensure workflow validity.

Routine Dairy Residue Monitoring

Essential for commercial food testing labs conducting LC-MS/MS analysis of milk to ensure compliance with the 0.05 ppm Codex and EPA MRL for pyrimethanil, which explicitly requires the 5-ol metabolite for legal reporting [1].

Method Development for High-Fat Matrices

Used by analytical chemists developing new extraction and cleanup protocols (e.g., QuEChERS) for complex dairy matrices where parent compound recovery alone is insufficient to meet regulatory validation standards [2].

Veterinary Pharmacokinetic Studies

Applied in research assessing the metabolic fate, excretion pathways, and environmental persistence of anilinopyrimidine fungicides in livestock, specifically tracking the partitioning of the 5-ol metabolite into milk [1].

XLogP3

2.5

UNII

O1C9DL7EG9

Wikipedia

4,6-dimethyl-2-(phenylamino)-5-pyrimidinol

Dates

Last modified: 08-16-2023

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